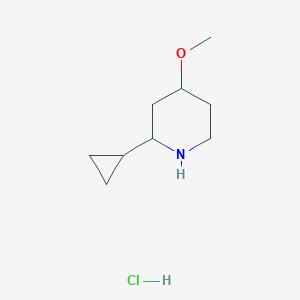![molecular formula C17H18N4O2 B2499750 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide CAS No. 338396-84-2](/img/structure/B2499750.png)
3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide is an organic compound with a complex structure, featuring multiple functional groups including a methoxyimino group, a hydrazono group, and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyimino Group: This can be achieved by reacting an appropriate aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Hydrazone Formation: The intermediate product is then reacted with 4-methylphenylhydrazine to form the hydrazono group.
Amide Formation: Finally, the compound is reacted with aniline or a substituted aniline to form the amide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the hydrazono group, converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a versatile intermediate.
Biology and Medicine
The compound’s structure suggests potential biological activity, which could be explored for the development of new pharmaceuticals. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, although specific studies would be required to confirm these effects.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or thermal stability.
Wirkmechanismus
The mechanism of action of 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, potentially affecting multiple pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(methoxyimino)-2-[2-(4-chlorophenyl)hydrazono]-N-phenylpropanamide: Similar structure but with a chlorine substituent instead of a methyl group.
3-(methoxyimino)-2-[2-(4-nitrophenyl)hydrazono]-N-phenylpropanamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
The unique combination of functional groups in 3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide provides a distinct set of chemical properties and potential applications. The presence of the methoxyimino and hydrazono groups, in particular, allows for a wide range of chemical reactions and interactions, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
(2E,3E)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-8-10-15(11-9-13)20-21-16(12-18-23-2)17(22)19-14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,19,22)/b18-12+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYDJJISLJVGY-FQMVYJDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2499671.png)
![N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2499674.png)



![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2499680.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)


